molecular formula C10H13FN2 B12957773 (R)-2-Fluoro-6-(pyrrolidin-2-yl)aniline

(R)-2-Fluoro-6-(pyrrolidin-2-yl)aniline

Cat. No.: B12957773
M. Wt: 180.22 g/mol
InChI Key: RCEGFGSEXSCMBG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by fluorination and subsequent amination to introduce the aniline group .

Industrial Production Methods

Industrial production methods for ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-6-(pyrrolidin-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, pyrrolidine ring, and aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-6-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13FN2/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6,12H2/t9-/m1/s1

InChI Key

RCEGFGSEXSCMBG-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)N

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.